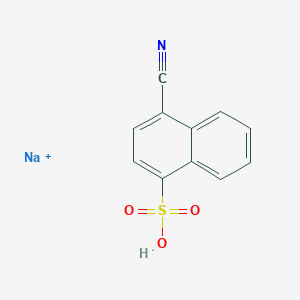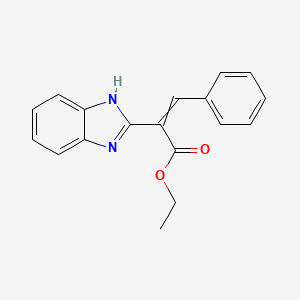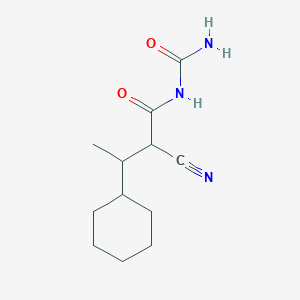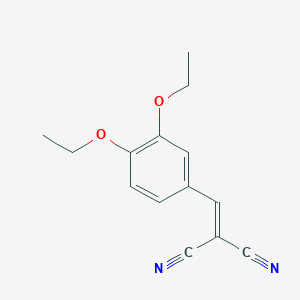
(3,4-Diethoxybenzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Diethoxybenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: (3,4-Diethoxybenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-diethoxybenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or ammonium acetate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of solid-supported catalysts can also enhance the efficiency of the reaction and reduce the environmental impact .
化学反応の分析
Types of Reactions: (3,4-Diethoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include substituted benzylidenemalononitriles, primary amines, and carboxylic acids .
科学的研究の応用
(3,4-Diethoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3,4-Diethoxybenzylidene)malononitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This binding is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound’s nitrile groups can participate in nucleophilic addition reactions, further influencing its biological activity .
類似化合物との比較
(3,4-Dihydroxybenzylidene)malononitrile: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups.
(3,4-Dimethoxybenzylidene)malononitrile: This derivative has methoxy groups and is known for its use in organic synthesis and materials science.
Uniqueness: (3,4-Diethoxybenzylidene)malononitrile is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
2972-81-8 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
2-[(3,4-diethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N2O2/c1-3-17-13-6-5-11(7-12(9-15)10-16)8-14(13)18-4-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
FQOIEDBDDSVJNI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
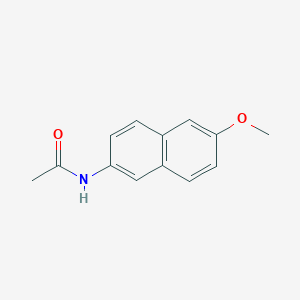
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)
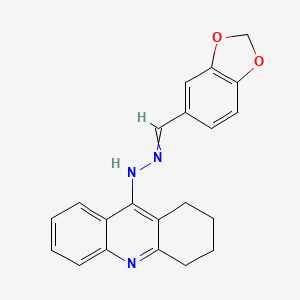
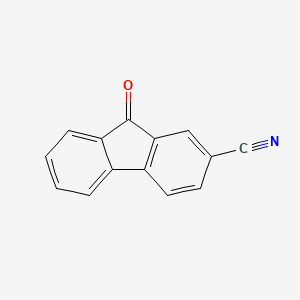
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)



